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Compound of Interest

Compound Name:
Ethyl 3-bromopyrazolo[1,5-

A]pyrimidine-6-carboxylate

Cat. No.: B578525 Get Quote

CAS Number: 1263060-07-6[1][2][3]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-bromopyrazolo[1,5-
a]pyrimidine-6-carboxylate, a heterocyclic building block with significant potential in medicinal

chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged

structure, particularly in the development of kinase inhibitors for targeted cancer therapy.[4]

This document outlines the synthesis, physicochemical properties, and the established role of

the pyrazolo[1,5-a]pyrimidine core in modulating key signaling pathways implicated in cancer.

Physicochemical and Analytical Data
While specific experimental data for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
is not extensively published, data for its regioisomer, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-

ethyl-carboxylate, provides valuable insights into the expected analytical profile of this class of

compounds. Commercial suppliers indicate the availability of analytical data including NMR,

HPLC, and LC-MS for the title compound upon request.[1]

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 1263060-07-6 [1][2][3]

Molecular Formula C₉H₈BrN₃O₂ [2]

Molecular Weight 270.08 g/mol [2]

IUPAC Name
ethyl 3-bromopyrazolo[1,5-

a]pyrimidine-6-carboxylate
[2]

Table 2: Representative Analytical Data for a Regioisomeric Analog (6-bromo-pyrazolo-[1,5-a]-

pyrimidine-3-ethyl-carboxylate)

Analysis Data Source

IR (KBr, cm⁻¹)

3339.72 (N-H stretch), 3230.43

(NH₂ stretch), 2983.3 &

2908.67 (-CH stretch), 1717

(C=O ester)

[5]

¹H NMR (300 MHz, DMSO-d₆,

δ ppm)

1.266 (3H, t, CH₃), 4.2 (2H, q,

CH₂), 5.99 (s, NH₂), 7.8 (s,

pyrazole-H)

[5]

LC-MS (m/z) 273.0, 270.0 [M+H]⁺ [5]

Synthesis and Experimental Protocols
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves

the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. A

plausible and efficient method for the synthesis of bromo-substituted pyrazolo[1,5-a]pyrimidine

carboxylates involves a microwave-assisted, base-catalyzed reaction. The following protocol is

adapted from the synthesis of a regioisomeric analog and represents a likely pathway to obtain

Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.[5][6]

Experimental Protocol: Synthesis of a Bromo-
pyrazolo[1,5-a]pyrimidine-ethyl-carboxylate
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This procedure is based on the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-

carboxylate and is expected to be adaptable for the synthesis of the 6-carboxylate isomer.[5][6]

Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

To a solution of ethyl cyanoacetate (0.0884 mol), add hydrazine hydrate dropwise under

microwave irradiation at 80-100 °C.

Heat the reaction mixture under microwave irradiation at 100 °C until the reaction is

complete as monitored by thin-layer chromatography.

Quench the reaction mixture with water and extract the product with ethyl acetate.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford 5-amino-1H-pyrazole-4-ethyl-carboxylate as a solid.

Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

To the 5-amino-1H-pyrazole-4-ethyl-carboxylate (0.0077 mol), add 2-bromo-malonaldehyde

(0.0077 mol) in the presence of a base (e.g., pyridine, ethanol, or water) and concentrated

hydrochloric acid.

Subject the reaction mixture to microwave irradiation at 110 °C.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, wash the solid crude product with ethanol and filter to afford the final

product.

Biological Activity and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of small molecule

kinase inhibitors for cancer therapy.[4] These compounds typically act as ATP-competitive

inhibitors, targeting the ATP-binding pocket of various protein kinases that are crucial for cell

signaling, proliferation, and survival.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated potent inhibitory activity

against a range of kinases, including:
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Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): Inhibition of KDR is a key

strategy in anti-angiogenic cancer therapy.[7]

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their

inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The synthesized analog,

6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity

against CDKs.[5][6]

B-Raf Kinase: B-Raf is a key component of the MAPK/ERK signaling pathway, which is

frequently mutated and hyperactivated in various cancers, including melanoma.[8]

Tropomyosin Receptor Kinases (Trks): Trk inhibitors have shown significant promise in

treating cancers with NTRK gene fusions.[9]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structure-activity

relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific

kinase targets.[7][9][10][11] The bromo-substituent at the 3-position of Ethyl 3-
bromopyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a valuable handle for further

chemical modifications, such as cross-coupling reactions, to explore and optimize interactions

within the kinase active site.[4]
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Caption: Plausible synthetic route for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-
carboxylate.
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Caption: Inhibition of the B-Raf signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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